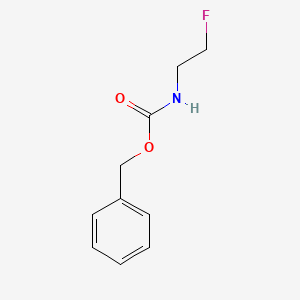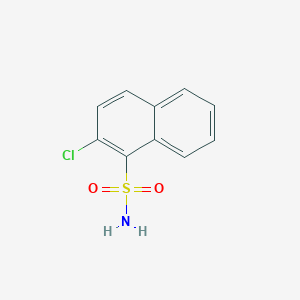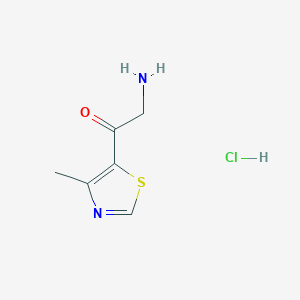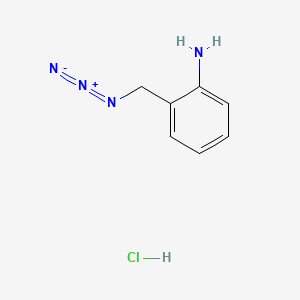
2-(Azidomethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)aniline hydrochloride is an organic compound that features an azide group attached to a benzene ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)aniline hydrochloride typically involves the reaction of 2-(Chloromethyl)aniline with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the azide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for [3+2] cycloaddition with alkynes.
Major Products:
Substitution: Formation of substituted aniline derivatives.
Reduction: Formation of 2-(Aminomethyl)aniline.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
2-(Azidomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for imaging agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)aniline hydrochloride involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the presence of the amine group .
Comparison with Similar Compounds
2-(Chloromethyl)aniline: A precursor in the synthesis of 2-(Azidomethyl)aniline hydrochloride.
2-(Aminomethyl)aniline: The reduced form of this compound.
Azidobenzene: Another azide-containing compound with similar reactivity.
Uniqueness: this compound is unique due to the presence of both an azide group and an amine group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(azidomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-7-4-2-1-3-6(7)5-10-11-9;/h1-4H,5,8H2;1H |
InChI Key |
BFTDKPYBKYEOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)

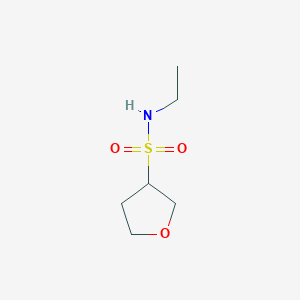
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
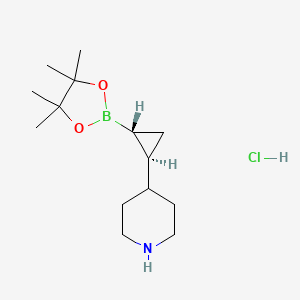
![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
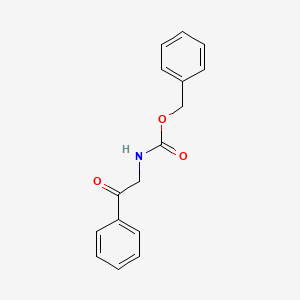
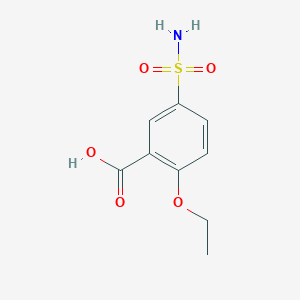

![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
